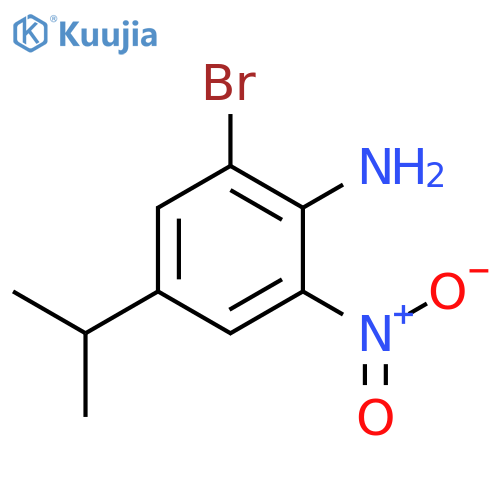

Cas no 1309963-10-7 (2-Bromo-4-isopropyl-6-nitroaniline)

2-Bromo-4-isopropyl-6-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-isopropyl-6-nitroaniline

- 2-bromo-6-nitro-4-propan-2-ylaniline

- AKOS024261006

- SB32765

- 1309963-10-7

- F84591

- 2-Bromo-4-isopropyl-6-nitro-phenylamine

- 2-Bromo-6-nitro-4-(propan-2-yl)aniline

- FS-6267

- DB-260835

- Benzenamine, 2-bromo-4-(1-methylethyl)-6-nitro-

- DTXSID60717844

-

- MDL: MFCD20233424

- インチ: InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3

- InChIKey: RWWIASQSAKBECE-UHFFFAOYSA-N

- SMILES: CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])N)Br

計算された属性

- 精确分子量: 258.00039g/mol

- 同位素质量: 258.00039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- XLogP3: 3.4

2-Bromo-4-isopropyl-6-nitroaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1238546-250mg |

Benzenamine, 2-bromo-4-(1-methylethyl)-6-nitro- |

1309963-10-7 | 90% | 250mg |

$160 | 2024-06-08 | |

| eNovation Chemicals LLC | Y1238546-1g |

Benzenamine, 2-bromo-4-(1-methylethyl)-6-nitro- |

1309963-10-7 | 90% | 1g |

$270 | 2024-06-08 | |

| Fluorochem | 075010-1g |

2-Bromo-4-isopropyl-6-nitroaniline |

1309963-10-7 | 97% | 1g |

£169.00 | 2022-03-01 | |

| A2B Chem LLC | AA40266-250mg |

2-Bromo-4-isopropyl-6-nitroaniline |

1309963-10-7 | 95% | 250mg |

$70.00 | 2024-04-20 | |

| A2B Chem LLC | AA40266-100mg |

2-Bromo-4-isopropyl-6-nitroaniline |

1309963-10-7 | 95% | 100mg |

$42.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647859-250mg |

2-Bromo-4-isopropyl-6-nitroaniline |

1309963-10-7 | 95% | 250mg |

¥937.00 | 2024-08-09 | |

| Crysdot LLC | CD12154693-5g |

2-Bromo-4-isopropyl-6-nitroaniline |

1309963-10-7 | 95+% | 5g |

$671 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1238546-250mg |

Benzenamine, 2-bromo-4-(1-methylethyl)-6-nitro- |

1309963-10-7 | 90% | 250mg |

$160 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1238546-100mg |

Benzenamine, 2-bromo-4-(1-methylethyl)-6-nitro- |

1309963-10-7 | 90% | 100mg |

$115 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1238546-5g |

Benzenamine, 2-bromo-4-(1-methylethyl)-6-nitro- |

1309963-10-7 | 90% | 5g |

$1065 | 2025-03-01 |

2-Bromo-4-isopropyl-6-nitroaniline 関連文献

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

2-Bromo-4-isopropyl-6-nitroanilineに関する追加情報

Introduction to 2-Bromo-4-isopropyl-6-nitroaniline (CAS No. 1309963-10-7)

2-Bromo-4-isopropyl-6-nitroaniline, with the CAS number 1309963-10-7, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom, an isopropyl group, and a nitro group attached to an aniline backbone. These functional groups contribute to its diverse reactivity and potential applications in various scientific and industrial processes.

The molecular formula of 2-Bromo-4-isopropyl-6-nitroaniline is C10H12BrN2O2, and its molecular weight is approximately 258.11 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nitration, bromination, and substitution reactions. The precise control of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity of the final product.

In recent years, 2-Bromo-4-isopropyl-6-nitroaniline has been extensively studied for its potential applications in the development of novel pharmaceuticals. One notable area of research involves its use as an intermediate in the synthesis of anti-inflammatory drugs. Studies have shown that compounds derived from 2-Bromo-4-isopropyl-6-nitroaniline exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory disorders.

Beyond pharmaceutical applications, 2-Bromo-4-isopropyl-6-nitroaniline has also found utility in the field of materials science. Its unique electronic properties make it a valuable precursor for the synthesis of conductive polymers and other advanced materials. Research in this area has focused on developing new methods to incorporate 2-Bromo-4-isopropyl-6-nitroaniline into polymer chains, thereby enhancing their electrical conductivity and mechanical strength.

The environmental impact of 2-Bromo-4-isopropyl-6-nitroaniline is another important consideration. Recent studies have investigated its biodegradability and potential effects on aquatic ecosystems. While initial findings suggest that the compound is relatively stable under environmental conditions, ongoing research aims to develop more sustainable synthesis methods that minimize its ecological footprint.

In the context of chemical safety, it is essential to handle 2-Bromo-4-isopropyl-6-nitroaniline with appropriate precautions. The compound should be stored in a cool, dry place away from incompatible substances such as strong oxidizers or reducing agents. Personal protective equipment (PPE) should be worn during handling to prevent skin contact or inhalation of vapors.

The future prospects for 2-Bromo-4-isopropyl-6-nitroaniline are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical properties and potential benefits in various industries. As scientists and engineers continue to innovate, it is likely that 2-Bromo-4-isopropyl-6-nitroaniline will play an increasingly important role in advancing the frontiers of chemistry and materials science.

1309963-10-7 (2-Bromo-4-isopropyl-6-nitroaniline) Related Products

- 206983-65-5(N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)

- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)

- 1699954-51-2(3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride)

- 37455-87-1(2,4-Dihydroxy-6-propylbenzaldehyde)

- 1788830-70-5(N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)

- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)

- 2138334-89-9([8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine)

- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

- 2228918-53-2(1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol)

- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)